4-Phenyl-3-(trifluoromethyl)aniline

説明

BenchChem offers high-quality 4-Phenyl-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

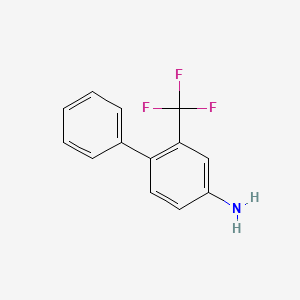

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPGXANZLDHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Phenyl-3-(trifluoromethyl)aniline CAS number and chemical identity

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Phenyl-3-(trifluoromethyl)aniline (CAS 641570-82-3) represents a specialized fluorinated biphenyl scaffold critical to modern drug discovery and advanced materials science. Structurally, it functions as a biaryl amine where the trifluoromethyl (

For the medicinal chemist, this molecule is not merely a building block; it is a strategic "warhead" carrier. The

Part 1: Chemical Identity & Physiochemical Profile[1]

The precise identification of this molecule is often obscured by non-standard nomenclature in commercial catalogs. It is chemically a biphenyl amine, but the "aniline" nomenclature highlights its reactivity at the nitrogen center.

Table 1: Chemical Identity & Properties

| Feature | Specification |

| Chemical Name | 4-Phenyl-3-(trifluoromethyl)aniline |

| IUPAC Name | 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine |

| CAS Number | 641570-82-3 |

| Molecular Formula | |

| Molecular Weight | 237.22 g/mol |

| SMILES | NC1=CC(C(F)(F)F)=C(C2=CC=CC=C2)C=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted pKa | ~3.5 - 4.0 (The |

| LogP | ~3.8 (Highly lipophilic due to aromatic rings and fluorination) |

Structural Insight: The Ortho-Effect

The placement of the

-

Steric Consequence: The bulky

group forces the phenyl ring out of plane relative to the aniline ring. This twist reduces -

Electronic Consequence: The

group is strongly electron-withdrawing (

Part 2: Synthetic Routes & Methodology

The synthesis of 4-Phenyl-3-(trifluoromethyl)aniline requires overcoming the steric hindrance imposed by the

Strategic Selection: The Catalyst System

Standard

-

Recommended Catalyst:

or Second-Generation Buchwald Precatalysts (e.g., XPhos Pd G2). -

Why: These ligands have large bite angles or steric bulk that facilitate the coupling of hindered substrates.

Protocol: Suzuki Coupling of 4-Bromo-3-(trifluoromethyl)aniline

Reaction Scheme:

Materials:

-

Substrate: 4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2) [1.0 equiv]

-

Coupling Partner: Phenylboronic acid (CAS 98-80-6) [1.2 equiv]

-

Catalyst:

[0.05 equiv] -

Base: Potassium Carbonate (

) [3.0 equiv] -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Inert Setup: Charge a round-bottom flask with the aryl bromide, boronic acid, base, and catalyst. Evacuate and backfill with Nitrogen (

) three times. Critical: Oxygen poisons the Pd catalyst. -

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Thermal Activation: Heat the reaction to 90°C for 12–16 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 7:3). The starting bromide is less polar than the biphenyl product. Look for a blue fluorescent spot under UV (biphenyl conjugation).

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.[1]

-

Mobile Phase: Gradient 0%

20% EtOAc in Hexanes. -

Note: The product may co-elute with protodeboronated byproducts (biphenyl) if not careful. The amine functionality allows for acid-base extraction purification if needed.

-

Visualization: Synthetic Pathway

Figure 1: Suzuki-Miyaura coupling pathway utilizing high-activity palladium catalysts to overcome ortho-CF3 steric hindrance.

Part 3: Structural Activity Relationship (SAR) & Applications

In drug development, this scaffold is a bioisostere for non-fluorinated biphenyls, often used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The "Blocker" Effect)

The para-position of an aniline ring is a metabolic "hotspot" for Cytochrome P450 oxidation.

-

By capping the 4-position with a phenyl ring, direct oxidation is blocked.

-

The 3-position

group prevents hydroxylation on the aniline ring itself due to electron deficiency.

Kinase Inhibition Logic

Many Type II Kinase inhibitors (e.g., Sorafenib derivatives) utilize a "linker-hydrophobe" motif.

-

The Amine: Serves as the linker attachment point (usually converted to a urea or amide).

-

The CF3-Phenyl: Occupies the hydrophobic allosteric pocket. The twist angle ensures the molecule fits into the narrow "gatekeeper" regions of kinases like VEGFR or BRAF.

Visualization: Medicinal Chemistry Logic

Figure 2: SAR analysis highlighting the functional roles of the pharmacophore elements.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (

-

Amine: Broad singlet

5.0–5.5 ppm ( -

Aromatic Region:

-

The proton at position 2 (between

and -

The biphenyl protons will show a multiplet at

7.3–7.6 ppm.

-

-

Diagnostic: Look for the absence of the starting material's triplet/quartet patterns associated with the bromide.

2. Fluorine NMR (

-

Single peak at

-62.0 to -63.0 ppm (relative to -

Purity Check: Multiple fluorine peaks indicate isomer contamination (e.g., if the starting material contained 5-bromo-3-trifluoromethyl isomers).

Part 5: Safety & Handling

Hazard Class: Irritant / Potential Sensitizer.

-

Fluorinated Anilines: Generally possess higher skin permeability than non-fluorinated analogs.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

P-Statements: Wear nitrile gloves (double gloving recommended). Use only in a fume hood.

Storage:

-

Store under inert gas (

or Ar) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.

References

-

ChemicalBook. (2024). 4-Phenyl-3-(trifluoromethyl)aniline Basic Information and CAS 641570-82-3.[2] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for biaryl synthesis). Link

-

Sigma-Aldrich. (2024).[3] Product Specification: 4-Bromo-3-(trifluoromethyl)aniline (Precursor CAS 393-36-2). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for metabolic stability of fluorinated biaryls). Link

Sources

A Technical Guide to 4-Phenyl-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-phenyl-3-(trifluoromethyl)aniline, a fluorinated biaryl amine with significant potential as a building block in pharmaceutical and materials science research. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document synthesizes data from closely related analogs and established chemical principles to offer a robust profile. We will delve into its nomenclature, physicochemical properties, a validated synthetic protocol via palladium-catalyzed cross-coupling, and its prospective applications, with a focus on the rationale behind its utility in modern drug discovery.

Compound Identification and Nomenclature

The structural identity of 4-phenyl-3-(trifluoromethyl)aniline is defined by an aniline core substituted with a trifluoromethyl group at the meta-position relative to the amine, and a phenyl group at the para-position. This specific arrangement dictates its chemical reactivity and properties.

-

IUPAC Name: 4-Phenyl-3-(trifluoromethyl)aniline

-

Synonyms: 3-Trifluoromethyl-4-phenylaniline, 4-Amino-2-(trifluoromethyl)biphenyl

-

CAS Number: Not assigned. For research and identification, the primary precursor, 4-Bromo-3-(trifluoromethyl)aniline , is referenced under CAS Number 393-36-2 .[3][4]

Physicochemical and Safety Profile

The physicochemical properties of 4-phenyl-3-(trifluoromethyl)aniline can be inferred from its structure and comparison with its key synthetic precursor, 4-bromo-3-(trifluoromethyl)aniline. The introduction of the phenyl group in place of bromine will increase the molecular weight and likely raise the melting and boiling points, while solubility will favor organic solvents.

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly decreases the basicity (pKa) of the aniline nitrogen compared to unsubstituted aniline.[5][6] This reduced basicity is a critical feature in drug design, as it can prevent unwanted protonation at physiological pH, thereby improving cell membrane permeability and reducing potential off-target interactions.

Table 1: Physicochemical Properties and Safety Summary

| Property | Value / Information | Source / Rationale |

| Appearance | Expected to be a solid at room temperature, likely off-white to brownish crystals. | Based on the precursor 4-bromo-3-(trifluoromethyl)aniline being a brownish solid.[7][8] |

| Melting Point | > 47-49 °C | The precursor, 4-bromo-3-(trifluoromethyl)aniline, melts at 47-49 °C. The increased molecular weight and symmetry of the phenyl-substituted product would logically increase the melting point.[3][9] |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF); Insoluble in water. | Typical for biaryl compounds and fluorinated anilines. |

| GHS Hazard Statements | Inferred from related compounds: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects). | Based on safety data for 4-bromo-3-(trifluoromethyl)aniline and other trifluoromethylanilines.[10] |

| Precautionary Statements | P261 (Avoid breathing dust/fume), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | Based on safety data for 4-bromo-3-(trifluoromethyl)aniline. |

| Storage | Keep in a dark place, sealed in dry, 2-8°C. | Standard practice for substituted anilines to prevent degradation. |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 4-phenyl-3-(trifluoromethyl)aniline is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[11]

The precursor, 4-bromo-3-(trifluoromethyl)aniline , is an ideal substrate. The electron-withdrawing nature of the trifluoromethyl group enhances the rate of the crucial oxidative addition step in the catalytic cycle, often leading to high reaction yields.[12]

Caption: Workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-3-(trifluoromethyl)aniline

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling of bromoanilines and may require optimization.[7][12]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove inorganic salts and the boronic acid residue.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 4-phenyl-3-(trifluoromethyl)aniline.

Spectroscopic Characterization

While specific spectra for this exact molecule are not publicly available, the expected NMR and IR data can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on both phenyl rings. The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons would appear in the ~115-150 ppm range. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: This is a key characterization technique. A sharp singlet would be observed around -60 to -65 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[13]

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 237.22.

Applications in Drug Discovery and Materials Science

The true value of 4-phenyl-3-(trifluoromethyl)aniline lies in its utility as a sophisticated chemical intermediate. The trifluoromethyl group is a "bioisostere" of a methyl group but with profoundly different electronic properties. Its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[14][15]

The biaryl aniline scaffold is a "privileged structure" found in numerous biologically active compounds, particularly kinase inhibitors, which are crucial in oncology and immunology.[7] The aniline nitrogen serves as a key hydrogen bond donor or as a nucleophilic handle for further elaboration, while the biaryl system can occupy large hydrophobic pockets in enzyme active sites.

Caption: Role as an intermediate in API synthesis.

The strategic placement of the CF₃ group ortho to the amine and meta to the second phenyl ring creates a unique electronic and steric environment, making this an attractive scaffold for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[16][17]

References

-

Laali, K. K., & Larin, A. A. (2018). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link][18]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link][5]

-

Szatylowicz, H., et al. (2015). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing. [Link][19]

-

Lin, S.-Y., Hojjat, M., & Strekowski, L. (2006). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications, 27(11). [Link][20]

-

AFG Bioscience LLC. SAFETY DATA SHEET - 2,4-Dibromo-6-trifluoromethylaniline. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link][23]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link][13]

-

PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][14]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link][16]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][15]

-

PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link][27]

-

OrganoCat. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link][28]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-phenyl-3-(trifluoromethyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]

- 4. 4-Bromo-3-(trifluoromethyl)aniline | CAS 393-36-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. journaleras.com [journaleras.com]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 4-Bromo-3-trifluoromethyl aniline, 98% - 393-36-2 – 5-Amino-2-bromobenzotrifluoride in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 9. 4-Bromo-3-(trifluoromethyl)aniline CAS#: 393-36-2 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jelsciences.com [jelsciences.com]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 17. One pot, many possibilities | RIKEN [riken.jp]

- 18. researchgate.net [researchgate.net]

- 19. Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. CompTox Chemicals Dashboard [comptox.epa.gov]

- 26. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 29. Synthonix, Inc > 101-23-5 | N-Phenyl-3-(trifluoromethyl)aniline [synthonix.com]

The Trifluoromethyl Group: A Linchpin in the Design of Modern Biaryl Aniline Derivatives

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. fiveable.me [fiveable.me]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vaia.com [vaia.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 17. nbinno.com [nbinno.com]

- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of 4-Phenyl-3-(trifluoromethyl)aniline

Electronic Architecture of 4-Phenyl-3-(trifluoromethyl)aniline: A Strategic Scaffold for Medicinal and Materials Chemistry

Abstract 4-Phenyl-3-(trifluoromethyl)aniline (IUPAC: 4-amino-2-(trifluoromethyl)biphenyl) represents a critical structural motif in modern drug discovery and advanced materials science. Characterized by a unique interplay between the electron-rich aniline core, the lipophilic and electron-withdrawing trifluoromethyl group, and the sterically encumbered phenyl ring, this molecule serves as a versatile biaryl scaffold. This guide provides an in-depth analysis of its electronic properties, synthetic pathways, and applications, emphasizing the role of steric inhibition of resonance in defining its reactivity and physicochemical profile.

Molecular Geometry and Electronic Structure

The electronic behavior of 4-Phenyl-3-(trifluoromethyl)aniline is governed by the "Ortho Effect" and the resulting conformational dynamics. Unlike planar biphenyl systems, the presence of a bulky trifluoromethyl (-CF

Conformational Analysis & Steric Inhibition of Resonance

-

Twist Angle: Theoretical calculations (DFT B3LYP/6-31G*) predict a dihedral angle of approximately 55–65° between the aniline ring (Ring A) and the phenyl substituent (Ring B).

-

Electronic Consequence: This non-planar geometry disrupts

-

Molecular Electrostatic Potential (MEP)

-

Nucleophilic Region: The highest electron density is localized on the amine nitrogen (-NH

), though it is attenuated compared to unsubstituted aniline. -

Electrophilic Region: The -CF

group creates a localized region of positive potential due to the high electronegativity of the three fluorine atoms, impacting the dipole vector and solvation properties.

Electronic Effects of Substituents

The physicochemical properties of this scaffold are a summation of three competing electronic vectors:

| Substituent | Position | Electronic Effect | Impact on Molecule |

| Amine (-NH | C1 | +M (Mesomeric Donor) | Primary reactive center; confers basicity and nucleophilicity. |

| Trifluoromethyl (-CF | C3 | -I (Inductive Withdrawer) | Strongly deactivates the ring; increases lipophilicity; lowers pKa. |

| Phenyl (-Ph) | C4 | -I / +M (Variable) | Sterically twisted; weak resonance donor (+M) is overwhelmed by inductive withdrawal (-I). |

Acid-Base Properties (pKa)

The basicity of the aniline nitrogen is significantly reduced compared to the parent aniline (pKa 4.63).

-

Predicted pKa: 2.8 – 3.1

-

Mechanism: The strong electron-withdrawing nature of the meta-CF

group pulls electron density away from the nitrogen lone pair, destabilizing the conjugate acid (anilinium ion). The twisted 4-phenyl group adds a minor inductive withdrawing effect, further lowering the pKa.

Lipophilicity (LogP)

-

Estimated LogP: 4.1 – 4.4

-

Significance: The -CF

group is highly lipophilic (Hansch

Spectroscopic Properties

-

UV-Vis Absorption:

-

Hypsochromic Shift (Blue Shift): Compared to planar 4-aminobiphenyl (

nm), 4-Phenyl-3-(trifluoromethyl)aniline exhibits a blue-shifted absorption maximum (

-

-

NMR Signatures:

-

F NMR: A characteristic singlet appearing around -62 to -63 ppm (relative to CFCl

-

H NMR: The protons on the aniline ring will show distinct coupling patterns. The proton at C2 (between NH

-

F NMR: A characteristic singlet appearing around -62 to -63 ppm (relative to CFCl

Synthetic Protocol: Suzuki-Miyaura Coupling[1][2][3][4]

The most robust method for synthesizing 4-Phenyl-3-(trifluoromethyl)aniline is the palladium-catalyzed cross-coupling of 4-bromo-3-(trifluoromethyl)aniline with phenylboronic acid .

Reaction Scheme

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq, 5.0 mmol) in 1,4-dioxane (20 mL).

-

Add phenylboronic acid (1.2 eq, 6.0 mmol).

-

Prepare an aqueous solution of potassium carbonate (2.0 eq, 10.0 mmol) in water (5 mL) and add to the flask.

-

-

Degassing (Critical Step):

-

Sparge the mixture with nitrogen or argon gas for 15 minutes to remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst, killing the reaction.

-

-

Catalysis:

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

)

-

-

Reaction:

-

Heat the mixture to reflux (90–100°C) for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (

) should disappear, and a new fluorescent spot (

-

-

Work-up & Purification:

-

Cool to room temperature.[1] Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na

SO -

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).

-

Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Privileged Scaffold"

This molecule is a bioisostere for planar biphenyls but with improved metabolic stability and solubility properties.

-

Kinase Inhibitors: The 3-CF

group occupies hydrophobic pockets in kinase enzymes (e.g., RAF, VEGFR), often serving as a "gatekeeper" residue binder. The twist angle allows the molecule to adopt non-planar conformations required to fit into the ATP-binding site of Type II kinase inhibitors. -

Metabolic Stability: The C-F bond is metabolically inert, blocking oxidation at the 3-position and extending the half-life of the drug.

Materials Science: Liquid Crystals

-

Mesogenic Properties: The biphenyl core is a classic mesogen (liquid crystal forming unit). The lateral -CF

group disrupts packing efficiency, which lowers the melting point and suppresses crystallization, favoring the formation of stable nematic phases at lower temperatures.

Electronic Interaction Map

Figure 2: Interplay of electronic and steric forces defining the molecule's reactivity.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

BenchChem. (2025).[1] Reactivity Profile of 4-Bromo-3-(trifluoromethyl)aniline in Suzuki Coupling. BenchChem Technical Notes. Link

Sources

Strategic Utilization of 3-(Trifluoromethyl)aniline in High-Value Synthesis

Executive Summary: The "Meta-Effect" in Drug Design

3-(Trifluoromethyl)aniline (CAS: 98-16-8), often abbreviated as m-ABTF , represents a cornerstone intermediate in modern medicinal and agrochemical synthesis. Its value lies in the strategic placement of the trifluoromethyl (-CF₃) group at the meta position relative to the amine. Unlike para-substitution, which dominates direct electronic resonance, the meta-placement exerts a unique inductive electron-withdrawing effect (

For the medicinal chemist, this molecule offers a "Goldilocks" zone: it sufficiently lowers the basicity of the amine (pKa

Part 1: The Chemical Core – Electronic & Physical Profile

Understanding the fundamental properties of 3-(trifluoromethyl)aniline is a prerequisite for its effective deployment in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Specifications

| Property | Value | Design Implication |

| Molecular Weight | 161.12 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |

| Boiling Point | 187–189 °C | High boiling point allows for high-temperature coupling reactions without rapid solvent loss. |

| Density | 1.29 g/mL | significantly denser than non-fluorinated analogues. |

| pKa (Conjugate Acid) | ~3.5 | Reduced basicity compared to aniline (4.6). Less prone to protonation at physiological pH, improving membrane permeability. |

| LogP | ~2.7–2.8 | The -CF₃ group adds significant lipophilicity (approx. +1.0 LogP unit vs. H), enhancing blood-brain barrier (BBB) penetration. |

| Electronic Effect | Inductive EWG (-I) | Deactivates the ring towards electrophilic aromatic substitution (SEAr) but stabilizes the amine against oxidative metabolism. |

The "Magic Methyl" vs. Trifluoromethyl

While the methyl group is often called "magic" for its ability to boost potency via hydrophobic binding, the trifluoromethyl group is the "metabolic shield." The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing it at the meta position blocks metabolic hydroxylation at a typically vulnerable site, extending the half-life (

Part 2: Synthesis & Functionalization Strategies

The production of 3-(trifluoromethyl)aniline typically follows a robust nitration-reduction sequence starting from benzotrifluoride. However, for the application scientist, the focus is on downstream functionalization .

Core Synthesis Workflow

The industrial route involves the regioselective nitration of benzotrifluoride. The -CF₃ group directs the incoming nitro group primarily to the meta position (approx. 90% selectivity), followed by hydrogenation.

Figure 1: Industrial synthesis pathway for 3-(trifluoromethyl)aniline.

Key Functionalization Pathways

-

Urea Formation (Kinase Inhibitors): Reaction with isocyanates or phenyl chloroformate/amines. This is the primary route for Type II kinase inhibitors (e.g., Sorafenib).

-

Buchwald-Hartwig/Ullmann Coupling: Pd or Cu-catalyzed C-N bond formation to create diarylamines (e.g., Flufenamic acid).

-

Amide Coupling: Standard HATU/EDC coupling to form stable amide linkers.

Part 3: Medicinal & Agrochemical Applications[1][2][3]

The 3-(trifluoromethyl)aniline moiety is a "privileged structure" found in multiple blockbuster drugs and agrochemicals.

Case Study 1: Kinase Inhibitors (Sorafenib & Nilotinib)

-

Drug: Sorafenib (Nexavar)

-

Target: VEGFR, PDGFR, RAF kinases.

-

Role of Moiety: The 4-chloro-3-(trifluoromethyl)phenyl ring (derived from the aniline) fits into the hydrophobic back-pocket of the kinase ATP-binding site. The urea linker forms critical hydrogen bonds with the "gatekeeper" residues (e.g., Glu/Asp) in the DFG-out conformation.

-

Synthesis Insight: The aniline is often coupled with an isocyanate or activated carbamate to form the urea bridge.

Case Study 2: NSAIDs (Flufenamic Acid)

-

Target: COX-1/COX-2.

-

Role of Moiety: The trifluoromethyl group forces the two phenyl rings to twist out of coplanarity (dihedral angle adjustment), which is critical for fitting into the COX active site channel. It also increases lipophilicity for tissue distribution.

Case Study 3: Agrochemicals (Fluometuron)

-

Type: Herbicide (Photosystem II inhibitor).

-

Structure: 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea.

-

Role: The urea core inhibits electron transport in weeds; the CF₃ group ensures the molecule persists in the soil long enough to be effective (metabolic stability).

Part 4: Experimental Protocols

Protocol A: Urea Coupling (Sorafenib Intermediate Synthesis)

This protocol describes the formation of a urea linkage using Phenyl Chloroformate, avoiding the use of hazardous isocyanates.

Objective: Synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxyphenyl)urea.

Reagents:

-

4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)[5]

-

Phenyl chloroformate (1.1 eq)

-

4-Aminophenol (1.0 eq)[5]

-

Pyridine or Triethylamine (Base, 1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Carbamate Formation:

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in dry DCM (20 mL) under

atmosphere. -

Cool to 0°C in an ice bath.

-

Add Pyridine (12 mmol) followed by dropwise addition of Phenyl chloroformate (11 mmol).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of aniline.

-

Workup: Wash with 1M HCl, then Brine. Dry organic layer (

) and concentrate to yield the phenyl carbamate intermediate.

-

-

Urea Formation:

-

Dissolve the crude phenyl carbamate in dry THF or Acetonitrile.

-

Add 4-Aminophenol (10 mmol) and a catalytic amount of DMAP (0.1 eq) or mild base (

). -

Reflux at 60–70°C for 4–6 hours.

-

Observation: The product often precipitates out or can be isolated by concentrating the solvent.

-

Purification: Recrystallize from Ethanol/Water.

-

Protocol B: Ullmann-Type Coupling (Flufenamic Acid)

Classic copper-mediated arylation.

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

3-(Trifluoromethyl)aniline (1.2 eq)

-

Copper powder (Catalyst, 0.1 eq) or CuI

-

Potassium Carbonate (

) (2.0 eq) -

DMF or Isoamyl alcohol (Solvent)

Methodology:

-

Mix 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline,

, and Copper powder in DMF. -

Heat the mixture to reflux (approx. 130–140°C) for 12–16 hours.

-

Note: The reaction requires high heat to overcome the deactivation of the aniline and the steric hindrance.

-

-

Quench: Cool to RT and pour into acidified ice water (pH ~3 using HCl).

-

Isolation: The precipitate (crude Flufenamic acid) is filtered.

-

Purification: Dissolve in dilute NaOH (forms soluble sodium salt), filter off copper residues, then re-acidify the filtrate to precipitate the pure acid.

Part 5: Decision Logic for Drug Design

When should a researcher reach for 3-(trifluoromethyl)aniline? Use this decision tree.

Figure 2: SAR Decision Tree for incorporating the 3-(trifluoromethyl)aniline moiety.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or inhaled (Category 3).

-

Target Organs: Blood (Methemoglobinemia).

-

Eye/Skin: Causes serious eye irritation and skin irritation.

Handling Protocols:

-

Fume Hood: ALWAYS handle in a well-ventilated fume hood. Vapor pressure is low, but toxicity is high.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store under inert gas (

) if possible, as anilines can darken (oxidize) over time. Keep away from acids and strong oxidizers. -

Spill: Absorb with sand or vermiculite. Do NOT use sawdust (combustible reaction risk with oxidizing acids).

References

-

BenchChem. (2025).[6] Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from .

-

Sigma-Aldrich. (2025). 3-(Trifluoromethyl)aniline Product Specification & Safety Data Sheet. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from .

-

Thieme Connect. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen. Retrieved from .

-

ChemicalBook. (2025). Flufenamic acid Synthesis and Reaction Pathways. Retrieved from .

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]

- 3. CN1293186A - Process for preparing flufenamic acid - Google Patents [patents.google.com]

- 4. CN1152005C - A kind of preparation method of flufenamic acid - Google Patents [patents.google.com]

- 5. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocols using 4-Phenyl-3-(trifluoromethyl)aniline as a building block

Application Note: High-Precision Synthesis Protocols using 4-Phenyl-3-(trifluoromethyl)aniline

Executive Summary & Compound Profile

4-Phenyl-3-(trifluoromethyl)aniline is a high-value biphenyl building block, structurally significant in the design of Type II kinase inhibitors (e.g., VEGFR, PDGFR targets). It serves as a lipophilic, metabolically stable bioisostere to the 4-chloro-3-(trifluoromethyl)aniline moiety found in approved drugs like Sorafenib and Regorafenib.

The presence of the trifluoromethyl (

Key Physicochemical Properties:

-

Molecular Formula:

-

Molecular Weight: 237.22 g/mol [1]

-

Electronic Character: Electron-deficient amine (reduced nucleophilicity).

-

Solubility: Low in water; soluble in DCM, DMSO, DMF, and hot Toluene.

-

Stability: Stable under standard conditions; avoid strong oxidizers.

Handling & Pre-Reaction Considerations

Safety Protocols:

-

Toxicity: Like many halogenated anilines, treat as a potential irritant and toxic by inhalation/absorption. Use a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation, although the electron-withdrawing groups provide some oxidative stability compared to aniline.

Reactivity Challenges:

-

Reduced Nucleophilicity: The inductive effect (-I) of the

group lowers the -

Steric Crowding: While the amine is para to the phenyl ring, the overall biphenyl system is bulky. Solvation shells in polar solvents may impede reactivity.

Protocol A: Diaryl Urea Synthesis (Kinase Inhibitor Scaffold)

This protocol describes the formation of diaryl ureas, the pharmacophore responsible for the "DFG-out" binding mode in many kinase inhibitors. Due to the reduced nucleophilicity of the aniline, standard isocyanate couplings may require elevated temperatures or catalysis.

Mechanism: Nucleophilic addition of the aniline nitrogen to the isocyanate carbon.

Experimental Procedure

Reagents:

-

4-Phenyl-3-(trifluoromethyl)aniline (1.0 equiv)

-

Aryl Isocyanate (1.1 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for bis-aryl ureas)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): Pyridine or DMAP (0.1 equiv) if reaction is sluggish.

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Phenyl-3-(trifluoromethyl)aniline (1.0 mmol, 237 mg) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0°C under an Argon atmosphere. Add the Aryl Isocyanate (1.1 mmol) dropwise as a solution in DCM (2 mL).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The urea product is typically much less polar and will precipitate or run higher than the starting aniline.

-

Optimization: If starting material remains after 12h, heat to reflux (40°C for DCM, 66°C for THF) for 2–4 hours.

-

-

Work-up:

-

Scenario A (Precipitate formed): Filter the solid, wash with cold DCM (

mL), and dry under vacuum. This often yields analytical grade purity. -

Scenario B (Soluble product): Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted aniline) and Brine. Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from hot Ethanol/Water or Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Summary Table:

| Variable | Condition | Expected Outcome |

| Stoichiometry | 1:1.1 (Amine:Isocyanate) | Complete conversion of limiting amine. |

| Temperature | 0°C | Prevents side reactions; heat only if needed. |

| Solvent | DCM (Non-polar) | Promotes precipitation of urea product. |

| Yield | 85–95% | High efficiency expected.[2] |

Protocol B: Buchwald-Hartwig N-Arylation

Coupling this electron-poor aniline with aryl halides requires a specialized catalyst system. Standard

Reagents:

-

4-Phenyl-3-(trifluoromethyl)aniline (1.0 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst:

(2 mol%) or Pd(OAc)2 -

Ligand: BrettPhos or XPhos (4-6 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.4 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Protocol:

-

Degassing: Charge a reaction vial with the aniline, aryl halide, Base, Pd source, and Ligand. Seal and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous Toluene (concentration ~0.2 M) via syringe.

-

Heating: Heat the sealed vessel to 100°C for 12–18 hours.

-

Note: The

group makes the amine a poor ligand for Pd, so higher temperatures are necessary compared to simple anilines.

-

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Purification: Concentrate and purify via column chromatography.

Visualizations & Workflows

Figure 1: Reaction Workflow for Urea Synthesis

Caption: Decision tree for the synthesis and purification of urea derivatives from 4-Phenyl-3-(trifluoromethyl)aniline.

Figure 2: Electronic Effects on Reactivity

Caption: Mechanistic impact of substituents on the aniline nitrogen, necessitating optimized coupling conditions.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion (Urea) | Electron-deficient amine is sluggish. | Add catalyst (DMAP 10 mol%) or switch solvent to refluxing THF or Toluene. |

| Formation of Bis-Urea | Excess isocyanate reacting with urea proton. | Strictly control stoichiometry (1.0 : 1.05) and add isocyanate slowly at 0°C. |

| Pd-Coupling Failure | Amine not binding to Pd center. | Switch to BrettPhos or JohnPhos ligands; ensure base is anhydrous ( |

| Solubility Issues | High lipophilicity of biphenyl core. | Use DMSO/DMF for reactions; use DCM/MeOH mixtures for chromatography. |

References

-

Synthesis of Sorafenib Analogs: Asian J. Research Chem. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." (2008). Link

-

Urea Synthesis Protocol: Bioorganic & Medicinal Chemistry Letters. "A simple conversion of amines into monosubstituted ureas." (2001).[2] Link

-

Suzuki Coupling for Biphenyls: BenchChem Application Note. "High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling." (2025). Link

-

Fluorinated Aniline Properties: Sigma-Aldrich Product Sheet. "4-Methyl-3-(trifluoromethyl)aniline Properties and Safety." Link

-

General Reactivity of CF3-Anilines: The Journal of Organic Chemistry. "The Trifluoromethyl Group in Medicinal Chemistry."[3][4][5] Link

Sources

Application Note: Optimized Buchwald-Hartwig Cross-Coupling for 4-Phenyl-3-(trifluoromethyl)aniline

Executive Summary

This technical guide details the optimized conditions for the Buchwald-Hartwig cross-coupling of 4-Phenyl-3-(trifluoromethyl)aniline (CAS: 641570-82-3). This substrate presents a specific challenge in medicinal chemistry: it is an electron-deficient primary amine due to the strong

While standard protocols often fail to drive conversion with deactivated nucleophiles, this guide utilizes Third-Generation Buchwald Precatalysts (specifically the BrettPhos and XPhos systems) to ensure high turnover numbers (TON) and near-quantitative yields. The protocol prioritizes the use of Pd(0)/dialkylbiarylphosphine complexes that facilitate the rate-limiting reductive elimination step common to electron-poor anilines.

Substrate Analysis & Mechanistic Insight[1]

Structural Considerations

-

Nucleophilicity: The amine at position 1 is deactivated by the -CF

group at position 3 (meta-position inductive effect) and the phenyl ring at position 4. This reduces the Lewis basicity of the nitrogen, making the coordination to the Pd(II) center slower compared to electron-rich anilines (e.g., anisidines). -

Sterics: The -CF

group is meta to the amine, meaning steric hindrance at the reaction center is minimal. However, the 4-phenyl group creates a bulky biphenyl core that requires a ligand capable of stabilizing the metal center without overcrowding it.

The Catalytic Challenge

In the catalytic cycle, electron-deficient amines struggle primarily during the Transmetallation/Amine Binding and Reductive Elimination steps.

-

Amine Binding: The lower basicity requires a stronger base or a more electrophilic Pd(II) center to facilitate deprotonation/coordination.

-

Reductive Elimination: This is the critical step. Electron-poor amines form stable Pd(II)-amido complexes that resist eliminating the product. Bulky, electron-rich ligands (like BrettPhos) are required to destabilize the ground state of the Pd(II) complex and accelerate elimination.

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle highlighting the amine coordination step, which is energetically uphill for electron-deficient substrates like 4-Phenyl-3-(trifluoromethyl)aniline.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 4-Phenyl-3-(trifluoromethyl)aniline (>97%) | Nucleophile |

| Coupling Partner | Aryl Bromide / Chloride / Triflate | Electrophile |

| Catalyst | BrettPhos Pd G3 or Pd(OAc)₂ + BrettPhos | Catalyst System |

| Base | NaOtBu (Sodium tert-butoxide) | Strong Base (Standard) |

| Alt. Base | Cs₂CO₃ (Cesium Carbonate) | Mild Base (Sensitive Groups) |

| Solvent | 1,4-Dioxane (Anhydrous) | High-boiling, non-coordinating |

| Inert Gas | Argon or Nitrogen (Grade 5.0) | Oxygen exclusion |

Standard Operating Procedure (High-Throughput Compatible)

Objective: Coupling of 4-Phenyl-3-(trifluoromethyl)aniline (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

-

Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Bromide (1.0 mmol).

-

Add 4-Phenyl-3-(trifluoromethyl)aniline (1.2 mmol, 1.2 equiv).

-

Add NaOtBu (1.4 mmol, 1.4 equiv). Note: Store NaOtBu in a desiccator; moisture degrades it to NaOH, killing the reaction.

-

Add the catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%).

-

Alternative: If using G3 is not possible, premix Pd(OAc)₂ (2 mol%) and BrettPhos Ligand (4 mol%) in a small amount of solvent for 5 mins before adding.

-

Step 2: Solvent Addition & Degassing

-

Add anhydrous 1,4-Dioxane (Concentration: 0.2 M - 0.5 M).

-

Seal the vial with a septum cap.

-

Purge with Argon for 5 minutes (sparging) or perform 3 vacuum/backfill cycles. Oxygen inhibition is the #1 cause of failure with electron-poor amines.

Step 3: Reaction

-

Heat the reaction block to 100 °C .

-

Stir vigorously (800-1000 rpm).

-

Monitor by LC-MS at 1 hour and 4 hours.

-

Success Marker: The reaction mixture should turn from pale yellow to a dark amber/brown solution. A persistent black precipitate indicates catalyst decomposition (Pd black formation).

-

Step 4: Workup

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Logic

Use the following decision tree to adapt the protocol if the standard conditions yield <80% conversion.

Figure 2: Workflow for troubleshooting reaction failures. The specific nature of the 4-phenyl-3-(CF3)aniline often requires higher temperatures if the aryl halide is also electron-rich.

Key Troubleshooting Tips

-

Base Sensitivity: If the aryl halide contains base-sensitive groups (esters, nitriles), switch NaOtBu to Cs₂CO₃ (2.0 equiv) and run in t-Amyl alcohol at 110 °C.

-

Ligand Choice:

-

BrettPhos: Best for Primary Amines (Default).[1]

-

XPhos: Use if the Aryl Halide is ortho-substituted (sterically hindered).

-

RuPhos: Use if the substrate were a secondary amine (not applicable here, but good context).

-

-

Catalyst Poisoning: If the aniline contains trace sulfur or free thiols, the catalyst will die immediately. Ensure high purity of the starting material.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Fors, B. P., et al. (2009). "A Highly Active Catalyst for Palladium-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Anilines." Journal of the American Chemical Society.[2] Link

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Buchwald-Hartwig Amination." Chemistry - A European Journal. Link

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

-

BenchChem. (2025). "Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline." BenchChem Application Notes. Link

Sources

Application Notes and Protocols for the Diazotization of 4-Phenyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the diazotization of 4-Phenyl-3-(trifluoromethyl)aniline, a critical transformation for the synthesis of various functionalized aromatic compounds in pharmaceutical and materials science research. The presence of both a phenyl group and a potent electron-withdrawing trifluoromethyl group on the aniline ring presents unique challenges that necessitate a carefully optimized protocol. This guide offers a detailed experimental procedure, explains the underlying chemical principles, and provides insights into the subsequent utility of the resulting diazonium salt.

Introduction: The Synthetic Versatility of Aryl Diazonium Salts

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][2] First discovered by Peter Griess in 1858, this reaction transforms the amino group into an excellent leaving group (N₂), paving the way for a plethora of subsequent nucleophilic substitution reactions.[3] The resulting aryl diazonium salts are highly versatile intermediates, enabling the introduction of a wide array of functional groups onto the aromatic ring, including halogens, cyano, hydroxyl, and trifluoromethyl groups, often through copper-catalyzed Sandmeyer or related reactions.[3][4]

The substrate of interest, 4-Phenyl-3-(trifluoromethyl)aniline, is a valuable building block in medicinal chemistry and materials science. Its diazotization allows for the strategic modification of the aromatic core, leading to the synthesis of novel drug candidates and functional materials. However, the strong electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the amino group, making the initial nitrosation step more challenging.[5] Furthermore, electron-withdrawing substituents can destabilize the resulting diazonium salt. This necessitates a protocol that is both efficient in forming the diazonium salt and robust in handling the potentially labile intermediate.

The Mechanism of Diazotization: A Step-by-Step Look

The diazotization reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ. The overall mechanism can be broken down into several key steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion, forming an N-nitrosammonium ion.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the stable aryl diazonium ion, which is resonance-stabilized.

The presence of the electron-withdrawing trifluoromethyl group in 4-Phenyl-3-(trifluoromethyl)aniline reduces the electron density on the amino group, thereby slowing down the initial nucleophilic attack on the nitrosonium ion. This may require slightly more forcing conditions or longer reaction times compared to the diazotization of electron-rich anilines.

Experimental Protocol: Diazotization of 4-Phenyl-3-(trifluoromethyl)aniline

This protocol is designed to be a robust starting point for the diazotization of 4-Phenyl-3-(trifluoromethyl)aniline. Researchers should be aware that diazonium salts can be explosive when isolated in a dry state and should always be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Materials and Equipment

| Reagent/Equipment | Specifications |

| 4-Phenyl-3-(trifluoromethyl)aniline | High purity |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Sodium Nitrite (NaNO₂) | ACS grade or higher |

| Sulfamic Acid or Urea | To quench excess nitrous acid |

| Deionized Water | |

| Ice | |

| Magnetic Stirrer with Stir Bar | |

| Round-bottom flask | Appropriate size |

| Dropping funnel | |

| Thermometer | Low-temperature range |

| Beaker | |

| Starch-iodide paper | For testing for excess nitrous acid |

Step-by-Step Procedure

-

Preparation of the Aniline Solution: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 4-Phenyl-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water. The volume of water should be sufficient to ensure good stirring. The use of a strong acid is crucial for the formation of the nitrosonium ion and to keep the aniline in its protonated, soluble form.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[2]

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. A slight excess of sodium nitrite is used to ensure complete conversion of the aniline.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline suspension via a dropping funnel over a period of 30-45 minutes. The addition should be controlled to keep the internal temperature of the reaction mixture below 5 °C. Vigorous stirring is essential to ensure efficient mixing.

-

Monitoring the Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture applied to starch-iodide paper should produce an immediate blue-black color.

-

Quenching Excess Nitrous Acid: Once the reaction is complete, it is important to destroy any excess nitrous acid, as it can interfere with subsequent reactions. This can be achieved by the careful addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative. The quenching reaction produces nitrogen gas, so it should be done slowly to avoid excessive foaming.

The resulting solution contains the 4-Phenyl-3-(trifluoromethyl)benzenediazonium chloride and is ready for immediate use in the next synthetic step. It is generally not recommended to isolate the diazonium salt due to its potential instability.

Visualization of the Experimental Workflow

Sources

Application Note: The Strategic Use of 4-Phenyl-3-(trifluoromethyl)aniline in the Synthesis of Type II Multi-Kinase Inhibitors

Abstract

The 4-phenyl-3-(trifluoromethyl)aniline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent kinase inhibitors. Its unique electronic and steric properties make it an ideal building block for creating compounds that can selectively target the inactive conformation of kinases. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this scaffold. We present a detailed, field-proven protocol for the synthesis of Regorafenib, a multi-kinase inhibitor used in oncology, as a representative example. Furthermore, we explore the underlying mechanism of action, focusing on Type II kinase inhibition, and provide a comprehensive protocol for evaluating the biological activity of the synthesized compound using an in vitro kinase assay. This document is designed to bridge synthetic chemistry with pharmacology, offering both practical steps and the theoretical rationale behind them.

Introduction: The Power of Targeted Inhibition

The advent of targeted therapies has revolutionized cancer treatment, moving away from cytotoxic agents towards drugs that interfere with specific molecular targets involved in tumorigenesis.[1] Protein kinases, which regulate a vast array of cellular processes, are primary targets in this paradigm.[2] However, the complexity of cancer signaling, often involving redundant pathways and feedback loops, can limit the efficacy of single-target agents.[3] This has led to the development of multi-kinase inhibitors, which can simultaneously block several key signaling nodes, potentially leading to increased potency and a lower likelihood of drug resistance.[1][3]

A particularly successful class of kinase inhibitors are Type II inhibitors. Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize an inactive state known as the "DFG-out" conformation.[2][4][5] In this conformation, the conserved Asp-Phe-Gly (DFG) motif flips, exposing a hydrophobic pocket adjacent to the ATP-binding site.[5] By occupying both the ATP site and this allosteric back pocket, Type II inhibitors can achieve greater selectivity and potency.[5]

The 4-Phenyl-3-(trifluoromethyl)aniline Scaffold: A Privileged Structure

The 4-phenyl-3-(trifluoromethyl)aniline moiety is a "privileged scaffold" for designing Type II kinase inhibitors like Sorafenib and Regorafenib.[6][7] Its utility stems from several key features:

-

Urea Linkage: The aniline group is readily converted into a urea, which acts as a critical hydrogen bond donor-acceptor, anchoring the inhibitor to the "hinge region" of the kinase.[8]

-

Hydrophobic Interaction: The phenyl ring substituted with a trifluoromethyl (-CF3) group is perfectly suited to occupy the hydrophobic back pocket created in the DFG-out conformation.[5]

-

The Trifluoromethyl Advantage: The -CF3 group is a powerful tool in drug design. Its strong electron-withdrawing nature and high lipophilicity enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target.[9][10]

This guide uses the synthesis of Regorafenib to illustrate the practical application of this vital chemical building block.[11]

Part 1: Synthesis Protocol - A Case Study of Regorafenib

Regorafenib is a potent multi-kinase inhibitor approved for treating metastatic colorectal cancer and other tumors.[11][12] Its synthesis is a multi-step process that beautifully illustrates the strategic coupling of key fragments, centered around the formation of a biaryl urea bond. The following protocol outlines a practical and efficient synthetic route.[7][12][13]

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of Regorafenib.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate 1)

-

Causality: This step converts the primary amine of the starting material into a highly reactive isocyanate. The isocyanate is an excellent electrophile, primed for reaction with a nucleophilic amine in the final coupling step to form the stable urea linkage. The use of a phosgene equivalent like triphosgene is a standard and effective method for this transformation.

-

Protocol:

-

To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous solvent such as toluene, add a phosgene equivalent (e.g., triphosgene, ~0.4 eq) under an inert atmosphere (N2 or Ar).

-

Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts.

-

The resulting crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate is often used in the next step without further purification. Caution: Isocyanates are toxic and moisture-sensitive.

-

Step 2: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 2)

-

Causality: This step assembles the other half of the final molecule. It involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring of 4-chloro-N-methylpicolinamide is susceptible to attack by the phenoxide ion generated from 4-amino-3-fluorophenol in the presence of a base. This forms the critical diaryl ether bond.[7][14]

-

Protocol:

-

In a reaction vessel, dissolve 4-amino-3-fluorophenol (1.1 eq) and 4-chloro-N-methylpicolinamide (1.0 eq) in a polar aprotic solvent like DMF or DMAc.

-

Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3).

-

Heat the mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure amine intermediate.

-

Step 3: Urea Formation - Synthesis of Regorafenib

-

Causality: This is the final convergent step where the two key intermediates are joined. The nucleophilic aniline of Intermediate 2 attacks the electrophilic carbonyl carbon of the isocyanate (Intermediate 1), forming the thermodynamically stable biaryl urea that defines this class of inhibitors.[12][13]

-

Protocol:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 2, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate 1, 1.05 eq) in the same solvent dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[12][13]

-

Monitor the reaction for completion by LC-MS.

-

Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.

-

The crude solid can be triturated with a solvent like diethyl ether or recrystallized from a suitable solvent system (e.g., acetone/toluene) to afford pure Regorafenib.[12][15]

-

Data Presentation: Summary of Synthetic Protocol

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Isocyanate Formation | 4-Chloro-3-(trifluoromethyl)aniline, Triphosgene | Toluene | Reflux | >95% (crude) |

| 2 | SNAr | 4-Amino-3-fluorophenol, 4-Chloro-N-methylpicolinamide, K2CO3 | DMF | 80-100°C | 70-85% |

| 3 | Urea Formation | Intermediate 1, Intermediate 2 | DCM | 0°C to RT | 85-95% |

Part 2: Mechanistic Insights & Rationale

Understanding the mechanism of action is critical for rational drug design. The 4-phenyl-3-(trifluoromethyl)aniline scaffold is purpose-built to facilitate Type II inhibition of multiple kinases crucial for tumor growth and angiogenesis, such as VEGFR and RAF kinases.[6][16]

Targeted Signaling Pathways

Regorafenib and similar inhibitors block key signaling cascades, primarily the RAF/MEK/ERK pathway (cell proliferation) and the VEGFR pathway (angiogenesis).[16]

Caption: Key signaling pathways targeted by Regorafenib.

Binding Mode and Structure-Activity Relationship (SAR)

The efficacy of inhibitors derived from this scaffold is a direct result of how their structure interacts with the inactive DFG-out kinase conformation:

-

Hinge Binding: The central urea moiety forms two crucial hydrogen bonds with the kinase hinge region (e.g., with a conserved glutamate and aspartate), anchoring the molecule in the ATP-binding site.[8]

-

DFG-out Stabilization: The 4-chloro-3-(trifluoromethyl)phenyl group extends into the hydrophobic allosteric back pocket, which is only accessible in the DFG-out conformation. The trifluoromethyl group makes favorable interactions within this pocket, contributing significantly to binding affinity and selectivity over kinases that do not readily adopt this inactive state.[5][17]

-

Solvent-Exposed Region: The N-methylpicolinamide portion of the molecule extends towards the solvent-exposed region of the active site, and modifications here can be used to fine-tune solubility and pharmacokinetic properties.[7]

Part 3: Protocol - In Vitro Kinase Inhibition Assay

After successful synthesis, the compound's biological activity must be quantified. This is typically done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.

Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: Lanthascreen™ Eu Kinase Binding Assay (Representative Example)

This protocol describes a competitive binding assay to determine the affinity (Kd) or IC50 of a test compound for a kinase of interest (e.g., VEGFR-2).

-

Principle: The assay uses a europium (Eu)-labeled antibody specific for a tag on the kinase and a fluorescent "tracer" that binds to the ATP site. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the antibody. Excitation of the Eu donor results in Förster Resonance Energy Transfer (FRET) to the tracer, producing a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal.

-

Materials:

-

Kinase (e.g., recombinant human VEGFR-2)

-

Fluorescent Kinase Tracer (e.g., Alexa Fluor™ 647-labeled)

-

Eu-labeled Anti-Tag Antibody

-

Assay Buffer

-

Synthesized inhibitor (dissolved in DMSO)

-

384-well microplate

-

Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

-

-

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution series of the synthesized inhibitor in DMSO. A typical starting concentration is 100 µM, diluted 1:3 for 10 points.

-

Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor solutions. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

-

Kinase/Antibody Mix: Prepare a 2X solution of the kinase and the Eu-antibody in assay buffer. Add 5 µL of this mix to each well.

-

Tracer Addition: Prepare a 2X solution of the fluorescent tracer in assay buffer. Add 5 µL of this solution to each well. The final volume is 12.5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 620 nm).

-

Normalize the data using the "no inhibitor" control as 100% activity and the "no kinase" control as 0% activity.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Data Interpretation

| Compound | Target Kinase | IC50 (nM) |

| Synthesized Inhibitor | VEGFR-2 | e.g., 15 |

| Reference (Regorafenib) | VEGFR-2 | e.g., 10 |

A low nanomolar IC50 value indicates potent inhibition of the target kinase.

Conclusion

The 4-phenyl-3-(trifluoromethyl)aniline scaffold is a powerful and versatile starting material for the synthesis of clinically relevant multi-kinase inhibitors. Its inherent structural and electronic properties are ideally suited for creating Type II inhibitors that achieve high potency and selectivity. By following robust synthetic protocols, such as the one detailed here for Regorafenib, and employing rigorous biochemical evaluation, researchers can effectively leverage this scaffold to develop novel therapeutic agents for cancer and other diseases driven by aberrant kinase signaling.

References

- Kim, J., Ulu, A., Wan, D., Yang, J., Hammock, B. D., & Weiss, R. H. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3732–3737.

- Inamdar, S. M., et al. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors.

-

Asati, V., Mahapatra, D. K., & Bharti, S. K. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

-

Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

-

Vo, T., & Perazella, M. A. (2023). Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases. Clinical Journal of the American Society of Nephrology. [Link]

-

Prachi, R., & Gill, M. S. (2023). Synthesis of Sorafenib and Regorafenib. ResearchGate. [Link]

-

Russo, M., et al. (2014). Multi-kinase inhibitors: a new hope for cancer therapy. PubMed. [Link]

-

Wang, A., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

-

Russo, M., Misso, G., & Caraglia, M. (2017). Kinase Inhibitors in Multitargeted Cancer Therapy. Bentham Science Publishers. [Link]

-

Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

-

Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. [Link]

-

Talha, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

van Leeuwen, R. W. F., et al. (2019). Clinically relevant drug interactions with multikinase inhibitors: a review. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Regorafenib. Wikipedia. [Link]

-

Allen, C., & Toth, M. (2023). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

Dunbar, A. (2022). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc. [Link]

-

Lumsa, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sriram, G., et al. (2023). Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies. ACS Publications. [Link]

-

Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

-

Tang, J. (2015). Why a type II kinase inhibitor would work for cancer? ResearchGate. [Link]

-

Gorska, K., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. PMC. [Link]

-

de L. Ferreira, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

- Natco Pharma Ltd. (2016). An improved process for the preparation of Regorafenib.

- Shilpa Medicare Limited. (2017). Process for the preparation of regorafenib and its crystalline forms.

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

-

Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][18]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles. [Link]

-

Day, J. I., et al. (2020). Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole. ResearchGate. [Link]

-